
cis-11-Eicosenamid
Übersicht
Beschreibung
Cis-11-eicosenamide (C11E) is a naturally occurring fatty acid derivative that has recently been the subject of a great deal of scientific research. C11E is a component of the omega-9 fatty acid family and is found in many plant-based foods. It is also known as cis-11-eicosenoic acid, cis-11-eicosenoamide, and cis-11-eicosenamide. C11E has been found to have a wide range of biochemical and physiological effects and has been studied for its potential applications in both scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutzmittel in Automobilprodukten
cis-11-Eicosenamid weist reaktive Eigenschaften auf, die als Korrosionsschutzmittel in Automobilprodukten vorteilhaft sein können . Korrosionsschutzmittel sind Stoffe, die, wenn sie in geringen Konzentrationen zu einer Umgebung hinzugefügt werden, die Korrosionsrate von Metallen oder Legierungen wirksam reduzieren. In der Automobilindustrie werden sie verwendet, um Metallteile vor Rost und anderen Korrosionsformen zu schützen.
Antibakterielle Aktivität
This compound zeigt auch antibakterielle Aktivität . Dies bedeutet, dass es das Wachstum von Bakterien hemmen kann, was es möglicherweise nützlich für die Entwicklung neuer Antibiotika oder Desinfektionsmittel macht.
Forschungschemikalien
Als Carbonyl-Amid, das zur Klasse der aliphatischen Kohlenwasserstoffe gehört , wird this compound in verschiedenen Forschungs- und Entwicklungsanwendungen eingesetzt. Seine einzigartige chemische Struktur und seine Eigenschaften machen es zu einer wertvollen Verbindung in der organischen Chemie und Biochemie.
Pharmazeutische Tests
This compound kann für pharmazeutische Tests verwendet werden . Seine Eigenschaften können untersucht werden, um seine Wechselwirkungen mit anderen Verbindungen zu verstehen, was bei der Entdeckung und Entwicklung von Arzneimitteln hilfreich sein kann.
Materialwissenschaft
In der Materialwissenschaft kann this compound verwendet werden, um die Eigenschaften von aliphatischen Kohlenwasserstoffen zu untersuchen . Dies kann bei der Entwicklung neuer Materialien mit gewünschten Eigenschaften helfen.
Biokonjugation
This compound könnte möglicherweise in der Biokonjugation verwendet werden , eine chemische Strategie, die die Kopplung von zwei Biomolekülen beinhaltet. Dieser Prozess ist in vielen Bereichen der biologischen Forschung und der Arzneimittelentwicklung von entscheidender Bedeutung.
Safety and Hazards
The safety data sheet for cis-11-Eicosenamide suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . A doctor should be consulted .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
cis-11-Eicosenamide is a carbonyl amide that belongs to the class of aliphatic hydrocarbons . It has reactive properties, which can be beneficial as corrosion inhibitors in automotive products . It also exhibits antibacterial activity .
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cell components, leading to inhibition of bacterial growth .
Biochemical Pathways
Given its antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
Its physicochemical properties, such as a high logp value , suggest that it may have good lipophilicity, which could influence its absorption and distribution.
Result of Action
The primary result of cis-11-Eicosenamide’s action is its antibacterial activity . It may inhibit the growth of bacteria, which could be beneficial in the treatment of bacterial infections .
Biochemische Analyse
Biochemical Properties
It is known that it is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that it has antibacterial activity , indicating that it may influence bacterial cell function
Molecular Mechanism
It is known to have reactive properties , suggesting that it may interact with other molecules in the cell
Metabolic Pathways
The metabolic pathways that cis-11-Eicosenamide is involved in are not well defined. It is known that it is a primary fatty amide , suggesting that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Eigenschaften
IUPAC Name |
(Z)-icos-11-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQTVBKPMHICN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338252 | |
| Record name | cis-11-Eicosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10436-08-5 | |
| Record name | cis-11-Eicosenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of cis-11-eicosenamide?
A1: Cis-11-eicosenamide is a fatty amide with a cis double bond at the 11th carbon atom.
Q2: How does the thermal stability of cis-11-eicosenamide compare to other fatty amides?
A: Research indicates that unsaturated simple amides, including cis-11-eicosenamide, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, cis-11-eicosenamide has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.
Q3: What analytical techniques are commonly employed to identify and quantify cis-11-eicosenamide?
A: Gas chromatography (GC) is a common technique for analyzing fatty amides like cis-11-eicosenamide. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including cis-11-eicosenamide. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify cis-11-eicosenamide in plasma samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



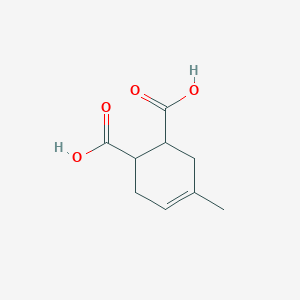
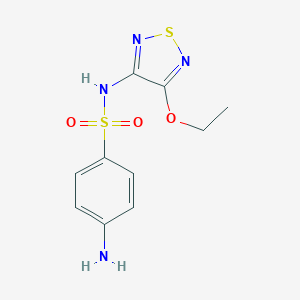
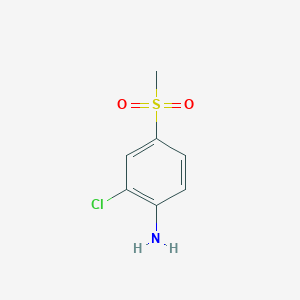

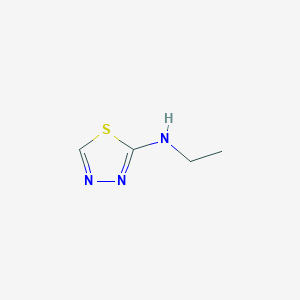
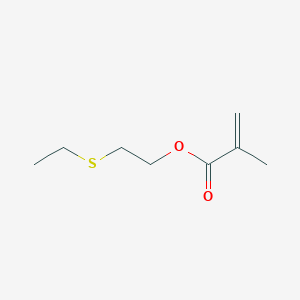
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)




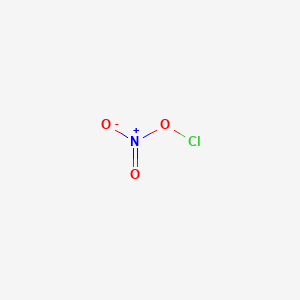
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)